molecular formula C10H6BrF2NO2 B1460519 Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate CAS No. 1806060-71-8

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate

Cat. No.: B1460519
CAS No.: 1806060-71-8
M. Wt: 290.06 g/mol
InChI Key: YWSKADLQFPHPMX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is an organic compound belonging to the family of benzoates. It has the molecular formula C10H6BrF2NO2 and a molecular weight of 290.06 g/mol. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoate core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (bromodifluoromethyl)trimethylsilane as a source of the difluoromethyl group . The reaction conditions often require the presence of a base such as potassium hydroxide to facilitate the formation of the difluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzoate core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acids derived from the benzoate core.

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various functional groups. In biological systems, its effects are mediated through its incorporation into bioactive molecules that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate: Similar structure with different positioning of functional groups.

    Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate: Another isomer with variations in the placement of bromine and cyano groups.

Uniqueness

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-5(9(12)13)2-3-7(11)6(8)4-14/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKADLQFPHPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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